

Application Notes and Protocols for Reactions Involving Cyclohexylamine Derivatives

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Compound of Interest

Compound Name: *Cyclohexylamine hydrobromide*

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These application notes provide a comprehensive overview of the experimental setup for reactions involving cyclohexylamine derivatives, with a focus on the synthesis of the mucolytic agent Bromhexine. Detailed protocols, quantitative data, and visualizations of the relevant biological pathways are presented to support research and development in pharmaceuticals.

Introduction

Cyclohexylamine and its derivatives are versatile chemical intermediates widely employed in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs).^[1] One notable application is in the production of Bromhexine, a mucolytic drug used to treat respiratory disorders characterized by excessive or viscous mucus.^[2] Bromhexine is a synthetic derivative of the alkaloid vasicine from the *Adhatoda vasica* plant.^[3] This document outlines the synthetic pathway to a key precursor of Bromhexine and details the pharmacological context of its mechanism of action.

Data Presentation

Table 1: Synthesis of N-methylcyclohexylamine¹

Step	Reactants	Reagent s/Catalysts	Solvent	Reaction Time	Temperature (°C)	Yield (%)	Purity (%)
1	Cyclohexanone, Monomet hylamine	Palladiu m on Carbon (Pd/C)	-	5-6 hours	100-140	>98	>99

¹Data extrapolated from a patented industrial production method.[4]

Table 2: Synthesis of Bromhexine Hydrochloride from 2-amino-3,5-dibromobenzaldehyde and N-methylcyclohexylamine²

Step	Reactants	Reagent s/Catalysts	Solvent	Reaction Time	Temperature (°C)	Yield (%)	Purity (HPLC)
1	2-amino-3,5-dibromobenzaldehyde, N-methylcyclohexylamine	Anhydrous formic acid, Palladiu m on Carbon (Pd/C)	Butyl acetate	5 hours	100-110	91.3	99.1
2	Bromhexine (free base)	30% Hydrogen chloride ethanol solution	Ethanol	2-3 hours	30-35	-	-

²Data from a patented synthesis method.[2]

Experimental Protocols

Protocol 1: Synthesis of N-methylcyclohexylamine[4]

This protocol describes the industrial-scale synthesis of N-methylcyclohexylamine, a key intermediate for Bromhexine.

Materials:

- Cyclohexanone
- Monomethylamine
- Palladium on Carbon (Pd/C) catalyst
- Solid caustic soda
- High-pressure autoclave
- Distillation apparatus

Procedure:

- Charge the autoclave with cyclohexanone, monomethylamine, and the palladium on carbon catalyst.
- Pressurize the autoclave with hydrogen gas to 1-5 mPa.
- Heat the reaction mixture to 100-140 °C and maintain for 5-6 hours with stirring.
- After the reaction is complete, cool the mixture and vent the excess hydrogen.
- Transfer the crude product, a mixture of N-methylcyclohexylamine and water, to a still.
- Add solid caustic soda to absorb the water.
- Heat the crude N-methylcyclohexylamine to 100 °C to evaporate any residual water.
- Increase the temperature to 149 °C to distill the N-methylcyclohexylamine.

- Collect the purified N-methylcyclohexylamine (content >99%).

Protocol 2: Synthesis of Bromhexine Hydrochloride[2]

This protocol outlines the synthesis of Bromhexine hydrochloride from 2-amino-3,5-dibromobenzaldehyde and N-methylcyclohexylamine.

Materials:

- 2-amino-3,5-dibromobenzaldehyde
- N-methylcyclohexylamine
- 5% Palladium on Carbon (Pd/C)
- Anhydrous formic acid
- Butyl acetate
- 30% Hydrogen chloride ethanol solution
- Methanol
- Acetone
- Reaction flask with heating and stirring capabilities
- Filtration apparatus
- Recrystallization apparatus

Procedure:

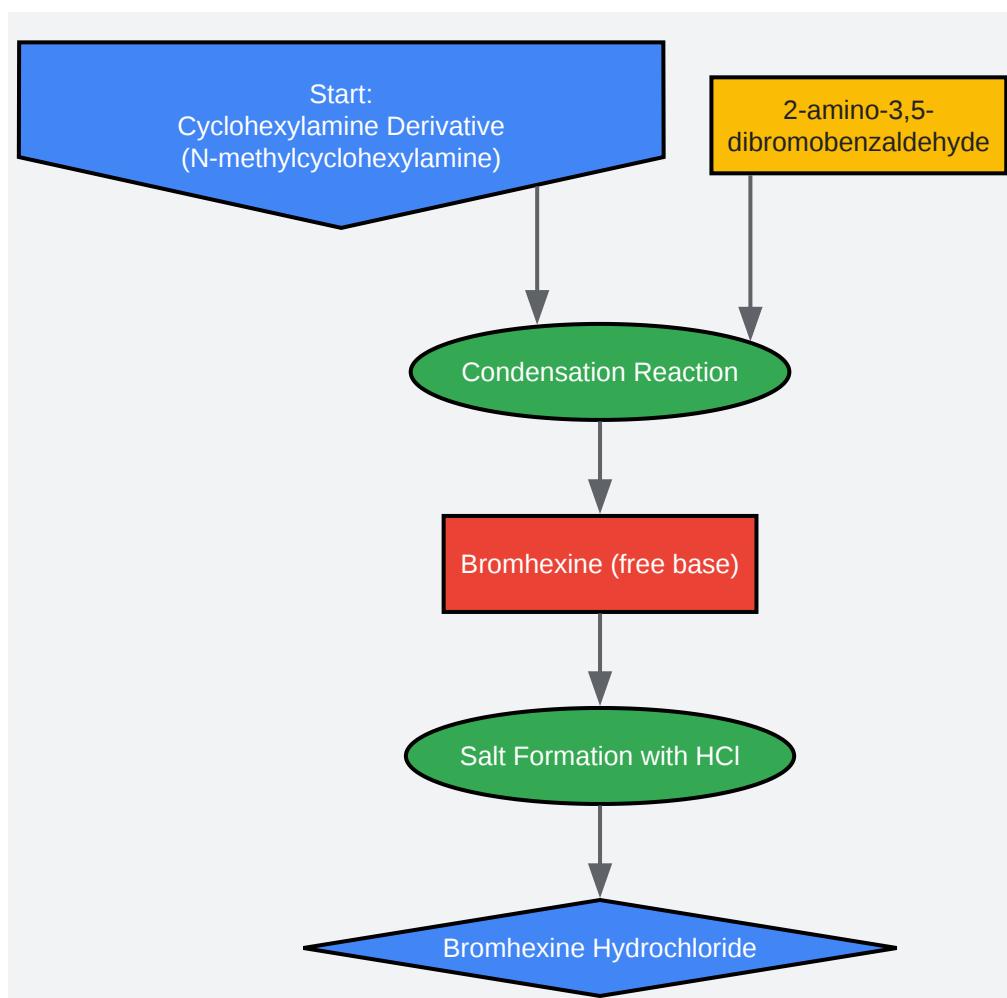
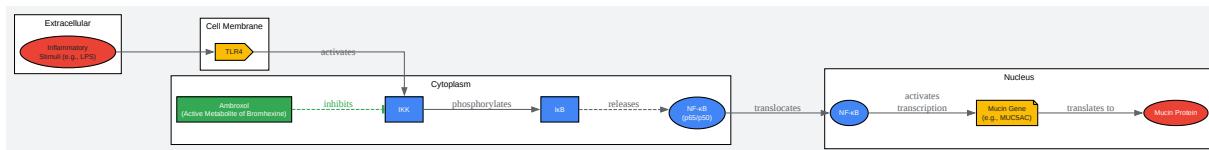
- In a 500 mL reaction flask, add 27.9 g of 2-amino-3,5-dibromobenzaldehyde, 12.5 g of N-methylcyclohexylamine, 0.84 g of 5% palladium on carbon, and 55 g of butyl acetate.
- Heat the mixture to 100 °C.
- Dropwise, add 9.2 g of anhydrous formic acid over 1.5 hours.

- Maintain the reaction temperature at 100-110 °C for 5 hours.
- Cool the reaction mixture to 30-35 °C and filter.
- Concentrate the filtrate under reduced pressure until no more solvent evaporates.
- Cool the residue to 25-30 °C and add 25 g of 30% hydrogen chloride ethanol solution.
- Stir the mixture at 30-35 °C for 2-3 hours.
- Collect the precipitate by suction filtration.
- Recrystallize the filter cake from a 5:1 mixture of methanol and acetone to obtain 37.6 g of Bromhexine hydrochloride (yield 91.3%, HPLC purity 99.1%).

Mandatory Visualization

Signaling Pathways in Mucin Regulation

The mucolytic effects of Bromhexine are primarily mediated by its active metabolite, Ambroxol. Ambroxol is believed to influence the signaling pathways that regulate mucin gene expression, such as the NF-κB and ERK1/2 pathways.^[5]



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